N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by three distinct substituents:
- 4-Ethylphenyl group: A para-substituted aromatic ring that may influence steric and electronic interactions with biological targets.
- 1H-pyrrol-1-yl group: A nitrogen-containing heterocycle that could participate in π-π stacking or hydrogen bonding.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-2-19-10-12-21(13-11-19)28-24(27-16-6-7-17-27)22(18-26-28)23(29)25-15-14-20-8-4-3-5-9-20/h6-8,10-13,16-18H,2-5,9,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMOSLMFQVXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCCC3=CCCCC3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N5O2, with a molecular weight of 405.5 g/mol. The IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5-yl]acetamide. The compound features a cyclohexene ring, an ethyl chain, and a pyrazolo[1,5-d][1,2,4]triazine core which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O2 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5-yl]acetamide |
| InChI Key | BYQLNQCZRHBYMB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from cyclohexene derivatives. The following steps outline a common synthetic route:
- Formation of Cyclohexene Derivative : Starting from cyclohexene, an ethyl chain is introduced via alkylation.
- Construction of Pyrazolo[1,5-d][1,2,4]triazine Core : This is achieved through cyclization reactions using appropriate precursors.
- Final Coupling Reaction : The acetamide linkage is formed under controlled conditions using amide coupling reagents.
The biological activity of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may involve interactions with various molecular targets such as enzymes or receptors. These interactions can modulate their activity and trigger downstream signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on pyrazole derivatives demonstrated potent inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study : A derivative structurally related to the target compound showed IC50 values ranging from 10 to 20 µM against human cancer cell lines (e.g., MCF7 and HeLa). This suggests that N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide could potentially exhibit similar anticancer activity.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been tested for antibacterial and antifungal activities.
Research Findings : In vitro studies have shown that related compounds exhibit significant growth inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Antioxidant Activity
Antioxidant assays indicate that compounds with similar pyrazole structures can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.
Data Table : Antioxidant activity comparison of related compounds (IC50 values).
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 64.098 |
| Compound B | 50.250 |
| N-(2-(cyclohexen-1-yl)...) | TBD |
科学的研究の応用
Synthetic Routes
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Cyclohexene Derivative : Starting with cyclohexene, alkylation reactions introduce the ethyl chain.
- Construction of the Pyrazole Core : Cyclization reactions involving appropriate precursors lead to the formation of the pyrazole structure.
- Amide Coupling : The final step involves forming the amide linkage under controlled conditions.
Biological Activities
Research indicates that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibit various biological activities:
Potential Therapeutic Uses:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Anticancer : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related pyrazole derivatives in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in managing inflammatory diseases.
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that certain compounds inhibited the growth of various cancer cell lines, highlighting their potential as novel anticancer agents.
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound’s pyrazole core contrasts with the triazole in the fluorobenzyl analog . Triazoles often exhibit stronger metabolic stability but may reduce binding affinity compared to pyrazoles.
- Safimaltib’s pyrazole core includes trifluoromethyl groups , enhancing electronegativity and target selectivity for MALT1 inhibition .
The 4-ethylphenyl group provides steric bulk compared to the simpler phenyl or fluorobenzyl groups in analogs, possibly affecting receptor-binding pocket interactions . The 1H-pyrrol-1-yl group may enhance π-π stacking versus the pyridinyl or trifluoromethyl groups in analogs, though this requires experimental validation.
Pharmacokinetic and Physicochemical Properties :
- Molecular weight and logP differences (estimated):
- Target compound: ~374.5 g/mol, logP ~3.5 (moderately lipophilic).
- Safimaltib: ~477.3 g/mol, logP ~4.2 (higher lipophilicity due to CF₃ groups) .
Research Findings and Implications
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step processes, starting with cyclocondensation to form the pyrazole core. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (to generate the pyrazole ring) followed by functionalization of substituents like the cyclohexenylethyl group and pyrrole moiety. Key steps include:
- Core formation : Using reagents like DMF-DMA (dimethylformamide dimethyl acetal) for cyclization .
- Substituent introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to attach the 4-ethylphenyl and pyrrole units .
- Carboxamide formation : Hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids, followed by amidation with amines .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- NMR and IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹ in IR) and substituent connectivity (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm in ¹H NMR) .
- X-ray crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
Q. What solvents and reagents are critical for its purification?
- Solvents : Dimethylformamide (DMF) for dissolution, methylene chloride for extraction, and hexane/ethyl acetate for column chromatography .
- Purification : Recrystallization from ethanol or methanol to remove byproducts .
Advanced Research Questions
Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl instead of 4-ethylphenyl) or heterocyclic (e.g., thiazole instead of pyrrole) groups to assess bioactivity changes .
- Molecular docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., enzymes or receptors) based on the carboxamide’s hydrogen-bonding capacity .
- Biological assays : Test analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetics) to correlate structural features with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), compound purity (>95% by HPLC), and solvent (DMSO concentration ≤0.1%) .
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring may enhance stability but reduce solubility) .
Q. What strategies optimize the compound’s bioavailability?
- Prodrug design : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation studies : Use liposomal encapsulation or PEGylation to improve solubility and reduce hepatic first-pass metabolism .
Q. How to validate target engagement in cellular models?
- Fluorescent tagging : Attach a fluorophore (e.g., FITC) to the carboxamide group for live-cell imaging .
- Pull-down assays : Use biotinylated analogs to isolate bound proteins for mass spectrometry analysis .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
